1-(4,6-Dimethoxy-5-nitropyrimidin-2-yl)imidazolidin-2-one
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Overview
Description
1-(4,6-Dimethoxy-5-nitropyrimidin-2-yl)imidazolidin-2-one is a compound that belongs to the class of imidazolidin-2-ones, which are nitrogen-containing heterocycles. These compounds are known for their wide range of biological activities and are often used in pharmaceuticals and other biologically active substances .
Preparation Methods
The synthesis of 1-(4,6-Dimethoxy-5-nitropyrimidin-2-yl)imidazolidin-2-one can be achieved through various methods. One common approach involves the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles
Chemical Reactions Analysis
1-(4,6-Dimethoxy-5-nitropyrimidin-2-yl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Common reagents used in these reactions include acids, bases, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4,6-Dimethoxy-5-nitropyrimidin-2-yl)imidazolidin-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4,6-Dimethoxy-5-nitropyrimidin-2-yl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. This interaction leads to changes in cellular processes and biological responses .
Comparison with Similar Compounds
1-(4,6-Dimethoxy-5-nitropyrimidin-2-yl)imidazolidin-2-one can be compared with other similar compounds, such as:
2-Imidazolidinone: A widely used structural motif in pharmaceuticals and natural products.
Benzimidazolidin-2-one: Another important class of compounds with similar biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
CAS No. |
918445-42-8 |
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Molecular Formula |
C9H11N5O5 |
Molecular Weight |
269.21 g/mol |
IUPAC Name |
1-(4,6-dimethoxy-5-nitropyrimidin-2-yl)imidazolidin-2-one |
InChI |
InChI=1S/C9H11N5O5/c1-18-6-5(14(16)17)7(19-2)12-8(11-6)13-4-3-10-9(13)15/h3-4H2,1-2H3,(H,10,15) |
InChI Key |
AWVPGXJBMQQJBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC(=N1)N2CCNC2=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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